molecular formula C7H8ClFN2O2 B11895771 6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione

6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione

Cat. No.: B11895771
M. Wt: 206.60 g/mol
InChI Key: OMUVGWBALOYSKA-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of chlorine and fluorine atoms, as well as an isopropyl group attached to the tetrahydropyrimidine ring. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-4-fluoro-2-isopropyl-3-oxobutanoic acid with urea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or reduced compounds.

Scientific Research Applications

6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione
  • 6-Chloro-5-fluoro-3-(methyl)-2,3,4,5-tetrahydropyrimidine-2,4-dione
  • 6-Chloro-5-fluoro-3-(ethyl)-2,3,4,5-tetrahydropyrimidine-2,4-dione

Uniqueness

The uniqueness of 6-Chloro-5-fluoro-3-(propan-2-yl)-2,3,4,5-tetrahydropyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the isopropyl group, contributes to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C7H8ClFN2O2

Molecular Weight

206.60 g/mol

IUPAC Name

6-chloro-5-fluoro-3-propan-2-yl-5H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H8ClFN2O2/c1-3(2)11-6(12)4(9)5(8)10-7(11)13/h3-4H,1-2H3

InChI Key

OMUVGWBALOYSKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(C(=NC1=O)Cl)F

Origin of Product

United States

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